molecular formula C12H14N4 B14024695 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine

Katalognummer: B14024695
Molekulargewicht: 214.27 g/mol
InChI-Schlüssel: WCWYSSOPGQIQSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with a pyridine derivative under acidic or basic conditions to form the pyrazole ring, followed by further functionalization to introduce the pyridin-2-amine moiety .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated pyridine derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Wissenschaftliche Forschungsanwendungen

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(1-(Cyclopropylmethyl)-1H-pyrazol-4-YL)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C12H14N4

Molekulargewicht

214.27 g/mol

IUPAC-Name

5-[1-(cyclopropylmethyl)pyrazol-4-yl]pyridin-2-amine

InChI

InChI=1S/C12H14N4/c13-12-4-3-10(5-14-12)11-6-15-16(8-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H2,13,14)

InChI-Schlüssel

WCWYSSOPGQIQSM-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CN2C=C(C=N2)C3=CN=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.